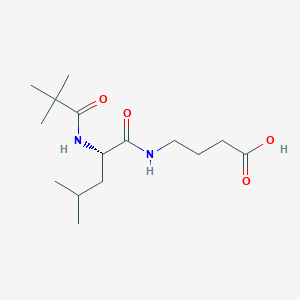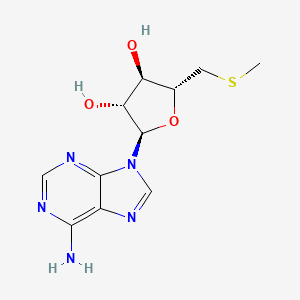
4-Chlorophenylbiguanide
Übersicht
Beschreibung
4-Chlorophenylbiguanide is a chemical compound with the molecular formula C8H12ClN5. It is known for its role as an allosteric agonist and modulator of the 5-HT3 receptor and an antagonist of the α2A-adrenergic receptor . This compound has significant applications in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chlorphenylbiguanid beinhaltet typischerweise die Reaktion von 4-Chloranilin mit Cyanoguanidin unter sauren Bedingungen. Die Reaktion verläuft wie folgt:
Ausgangsmaterialien: 4-Chloranilin und Cyanoguanidin.
Reaktionsbedingungen: Die Reaktion wird in einem sauren Medium durchgeführt, häufig unter Verwendung von Salzsäure.
Verfahren: Das 4-Chloranilin wird in einer sauren Lösung gelöst, gefolgt von der Zugabe von Cyanoguanidin. Das Gemisch wird erhitzt, um die Reaktion zu erleichtern, was zur Bildung von 4-Chlorphenylbiguanid führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Chlorphenylbiguanid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Massenhandhabung: Große Mengen an 4-Chloranilin und Cyanoguanidin werden in industriellen Reaktoren gehandhabt.
Kontrollierte Bedingungen: Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Reinigung: Das Produkt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um hochreines 4-Chlorphenylbiguanid zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Chlorphenylbiguanid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, obwohl diese Reaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können Substitutionsreaktionen erleichtern.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.
Hauptprodukte:
Substitutionsprodukte: Je nach Nukleophil können verschiedene substituierte Derivate von 4-Chlorphenylbiguanid gebildet werden.
Oxidations- und Reduktionsprodukte: Diese Reaktionen verändern typischerweise die funktionellen Gruppen, die an den Phenylring oder den Biguanid-Teil gebunden sind.
Wissenschaftliche Forschungsanwendungen
4-Chlorphenylbiguanid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Neuropharmakologie: Es wird verwendet, um den 5-HT3-Rezeptor zu untersuchen, der an der Neurotransmission beteiligt ist und Auswirkungen auf Angstzustände, Depressionen und Erbrechen hat.
Pharmazeutische Chemie: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht und als Leitverbindung für die Medikamentenentwicklung verwendet.
Biologische Studien: Sie trägt zum Verständnis der Rolle von Serotoninrezeptoren in verschiedenen physiologischen und pathologischen Prozessen bei.
Industrielle Anwendungen: Weniger häufig, aber es kann zur Synthese anderer chemischer Verbindungen und Zwischenprodukte verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlorphenylbiguanid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
5-HT3-Rezeptor: Als allosterischer Agonist und Modulator bindet es an den 5-HT3-Rezeptor, verstärkt dessen Aktivität und beeinflusst die Neurotransmission.
α2A-adrenerger Rezeptor: Es wirkt als Antagonist, blockiert den Rezeptor und beeinflusst die Freisetzung von Neurotransmittern wie Noradrenalin.
Wirkmechanismus
The mechanism of action of 4-Chlorophenylbiguanide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-Chlorphenylbiguanid kann mit anderen ähnlichen Verbindungen verglichen werden:
Meta-Chlorphenylbiguanid: Ähnlich in der Struktur, unterscheidet sich aber in der Position des Chloratoms am Phenylring.
Phenylbiguanid: Fehlt der Chlorsubstituent, was zu unterschiedlichen pharmakologischen Eigenschaften führt.
Andere Biguanide: Verbindungen wie Metformin, das zur Behandlung von Diabetes verwendet wird, teilen den Biguanid-Teil, haben aber unterschiedliche Substituenten und Anwendungen.
Fazit
4-Chlorphenylbiguanid ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung, insbesondere in der Neuropharmakologie und der pharmazeutischen Chemie. Seine einzigartigen Wechselwirkungen mit dem 5-HT3- und α2A-adrenergen Rezeptor machen es zu einem wertvollen Werkzeug für die Untersuchung der Neurotransmission und die Entwicklung potenzieller Therapeutika.
Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFFCPFVMJTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201086 | |
| Record name | 4-Chlorophenylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-59-6 | |
| Record name | (4-Chlorophenyl)biguanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5304-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5304-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)biguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-CHLOROPHENYL)BIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61UQ98597T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)


![Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1200746.png)




![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)
![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)


